molecular formula C17H19N3OS B2766550 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 450343-73-4

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2766550
CAS No.: 450343-73-4
M. Wt: 313.42
InChI Key: BUEPANRSGKALAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thienopyrazole core fused with a cyclopropanecarboxamide moiety. The 2,3-dimethylphenyl substituent at the 2-position of the thieno[3,4-c]pyrazole scaffold introduces steric and electronic effects that influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and modulators of metabolic enzymes . Its crystallographic characterization has likely been facilitated by tools such as the SHELX program suite, which is widely used for small-molecule structure refinement and solution .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-10-4-3-5-15(11(10)2)20-16(18-17(21)12-6-7-12)13-8-22-9-14(13)19-20/h3-5,12H,6-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPANRSGKALAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound with promising biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H23N3O2S
  • Molecular Weight : 393.51 g/mol
  • CAS Number : 450344-01-1

The structure includes a thieno[3,4-c]pyrazole moiety linked to a cyclopropanecarboxamide group, which contributes to its unique biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) exhibit significant anticancer activity. For instance:

  • Kinase Inhibition : The compound has been screened for its ability to inhibit various kinases involved in cancer progression. In particular, it has shown activity against the AKT signaling pathway, which is crucial in glioma malignancy. This pathway is often targeted for therapeutic interventions in glioblastoma treatment .

The proposed mechanisms of action include:

  • Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of glioblastoma cell lines by affecting key signaling pathways.
  • Induction of Apoptosis : There is evidence suggesting that the compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.

Study on Glioblastoma Cells

In a recent study, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were evaluated for their anticancer properties against primary patient-derived glioblastoma cells. The study found that specific derivatives exhibited potent inhibitory effects on tumor growth while sparing non-cancerous cells from cytotoxicity. This highlights the potential for selective targeting of cancer cells with minimal effects on healthy tissues .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Kinase InhibitionLow micromolar activity against AKT2
Anticancer ActivityInhibits growth of glioblastoma cells
Induction of ApoptosisActivation of apoptotic pathways

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps may include:

  • Formation of the thieno[3,4-c]pyrazole structure : This involves cyclization reactions that create the core heterocyclic ring.
  • Introduction of functional groups : Various substituents can be added to enhance biological activity or modify solubility.

Advanced purification techniques such as chromatography are often employed to ensure the purity and yield of the final product.

Medicinal Chemistry

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Properties : Research indicates that thieno[3,4-c]pyrazole derivatives may possess anti-inflammatory effects by modulating inflammatory mediators in vitro . This makes them potential candidates for treating inflammatory diseases.

Chemical Biology

The compound's unique structure allows it to interact with biological targets at the molecular level:

  • Enzyme Inhibition : Studies have shown that compounds containing the thieno[3,4-c]pyrazole moiety can act as inhibitors for various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions which are beneficial in therapeutic contexts .
  • Targeted Drug Delivery : The ability to modify the compound's structure opens avenues for designing targeted drug delivery systems that can enhance the efficacy of existing therapies while minimizing side effects .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of thieno[3,4-c]pyrazole derivatives against breast cancer cell lines. The findings indicated that these compounds led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Inflammation Modulation

A study conducted by Elmongy et al. demonstrated that certain thieno[3,4-c]pyrazole derivatives exhibited anti-inflammatory effects in animal models by reducing levels of pro-inflammatory cytokines . These results highlight the therapeutic potential of these compounds in treating conditions such as rheumatoid arthritis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of thienopyrazole-carboxamide derivatives. Below is a comparative analysis with structurally related analogs identified in the literature (Table 1).

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Potential Applications
N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide (Target) Thieno[3,4-c]pyrazole 2,3-Dimethylphenyl; cyclopropanecarboxamide Kinase inhibition, enzyme modulation
N-[2-(2-Methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide Thieno[3,4-c]pyrazole 2-Methylphenyl; 3-(trifluoromethyl)benzamide Anticancer, antimicrobial
5-Chloranyl-2-methoxy-N-[5-[2-[(3-methylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole-thiophene hybrid Chlorine, methoxy, 3-methylphenylamino Antibacterial, antifungal
N-[[4-(4-Methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide Triazole-thiophene hybrid 4-Methoxyphenyl; naphthalene-carboxamide Enzyme inhibition, anti-inflammatory

Key Observations:

Core Structure Variations: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from analogs featuring thiadiazole or triazole hybrids.

Substituent Effects: The 2,3-dimethylphenyl group in the target compound provides steric bulk, which may reduce off-target interactions compared to the 2-methylphenyl group in the trifluoromethylbenzamide analog .

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl group in the benzamide analog introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity but may compromise solubility. In contrast, the target compound’s cyclopropane ring balances lipophilicity and solubility .

Q & A

Q. Table 1: Structural Data

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₃OS
Molecular Weight299.4 g/mol
IUPAC NameSee compound title

Basic: How is the biological activity of this compound assessed in preclinical research?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer Screening: Dose-response curves (e.g., IC₅₀ values) against cancer cell lines (e.g., MCF-7, A549) using MTT assays .
    • Antimicrobial Testing: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
  • Mechanistic Studies:
    • Enzyme Inhibition: Kinase or protease inhibition assays with fluorescence-based readouts .
    • Reactive Oxygen Species (ROS) Detection: DCFH-DA probes to assess antioxidant activity .

Advanced: What computational and experimental methods elucidate the reaction mechanisms of thieno-pyrazole derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts regioselectivity in pyrazole ring formation and transition-state energies .
  • Kinetic Isotope Effects (KIE): Identifies rate-determining steps in cyclopropane ring formation .
  • In Situ Spectroscopy: Real-time monitoring of intermediates via FT-IR or Raman spectroscopy during synthesis .

Key Insight: Substituents on the phenyl ring (e.g., methyl vs. chloro) alter electronic effects, impacting reaction rates and product distribution .

Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:
Contradictions often arise from substituent-dependent bioactivity. For example:

  • Case Study: The 2,3-dimethylphenyl analog (target compound) shows higher anticancer activity than the 4-chlorophenyl variant due to enhanced lipophilicity and target binding .
  • Approach:
    • QSAR Modeling: Correlates substituent Hammett constants (σ) with IC₅₀ values .
    • Crystallography: Resolves 3D binding modes with target proteins (e.g., kinase ATP-binding pockets) .

Q. Table 2: Substituent Effects on Activity

SubstituentIC₅₀ (μM)LogPSource
2,3-Dimethylphenyl12.33.2
4-Chlorophenyl45.72.8

Advanced: What experimental design strategies optimize reaction yields and reproducibility?

Methodological Answer:

  • Design of Experiments (DoE): Uses factorial designs to test variables (e.g., temperature, solvent polarity) and identify optimal conditions .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining yield (>80%) .
  • Process Analytical Technology (PAT): Employs inline NMR or HPLC for real-time quality control .

Example Workflow:

Screening Phase: Plackett-Burman design identifies critical parameters.

Optimization Phase: Central Composite Design (CCD) refines conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.